Ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate
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Overview
Description
Ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate is an organic compound with the molecular formula C12H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate
- Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate
Uniqueness
Ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound .
Properties
Molecular Formula |
C13H13F3O3 |
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Molecular Weight |
274.23 g/mol |
IUPAC Name |
ethyl 3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate |
InChI |
InChI=1S/C13H13F3O3/c1-3-19-12(18)11(8(2)17)9-4-6-10(7-5-9)13(14,15)16/h4-7,11H,3H2,1-2H3 |
InChI Key |
IMBONOQGDCJTGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
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